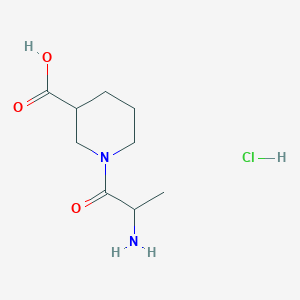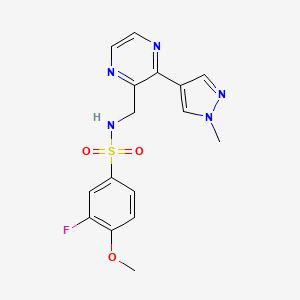
3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied for its potential pharmacological effects . It is related to a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazinyl group, which is a six-membered ring with two nitrogen atoms .Scientific Research Applications
Anticancer and Antitumor Activity
A study demonstrated the synthesis of new benzenesulfonamides with the potential for cytotoxicity and tumor specificity. The compounds exhibited significant inhibitory effects on carbonic anhydrase (CA), which is crucial for further anti-tumor activity studies. Among these, derivatives with 3,4,5-trimethoxy and 4-hydroxy substitutions showed interesting cytotoxic activities (Gul et al., 2016).
Inhibitory Effects on Enzymes
Another research focus is the development of sulfonamide derivatives as inhibitors of specific enzymes. For example, compounds were synthesized and evaluated for their inhibitory activities on cyclooxygenase-2 (COX-2), showing selectivity and potency for COX-2 inhibition in vitro, which is significant for anti-inflammatory and possibly anticancer therapy (Pal et al., 2003).
Antidiabetic Agents
Fluorinated pyrazoles, including those with benzenesulfonamide moieties, have been prepared as hypoglycemic agents. Preliminary screenings of these compounds revealed significant antidiabetic activity, supported by favorable drug-like profiles from molecular and biological properties calculations (Faidallah et al., 2016).
Photodynamic Therapy for Cancer
Research into the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties are very useful for photodynamic therapy application, indicating significant potential for treating cancer (Pişkin et al., 2020).
Metal Ion Sensing
Studies have demonstrated the use of pyrazoline-based compounds for metal ion selectivity, particularly for detecting Hg2+ ions. These findings are crucial for developing selective and sensitive sensors for environmental and possibly biomedical applications (Bozkurt & Gul, 2018).
Antimicrobial and Antitubercular Agents
Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Some compounds showed promising activity against specific bacterial strains, including E. coli and S. aureus, and against the tubercular strain H37Rv, suggesting their potential as leads for new antimicrobial and antitubercular drugs (Shingare et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RET signaling pathway . By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation . This disruption can lead to the inhibition of tumor growth and metastasis .
Result of Action
The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways . This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities .
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUFQNSLOHUJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)



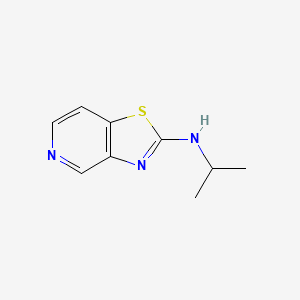
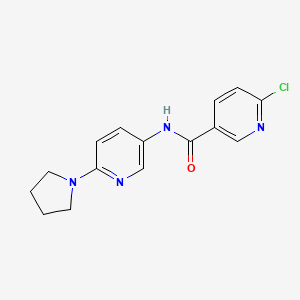
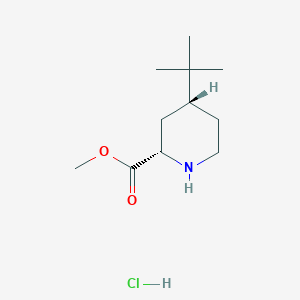
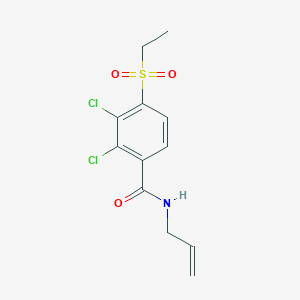
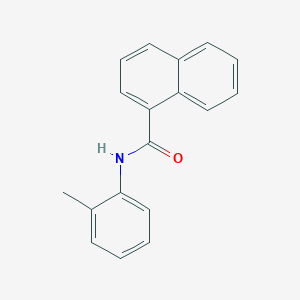
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)
![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)
